
Methyl 2-(2-bromo-2-cyanoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-2-cyanoethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with a 2-bromo-2-cyanoethyl substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-2-cyanoethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl benzoate and 2-bromo-2-cyanoethane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the methyl benzoate, making it more nucleophilic.
Reaction Mechanism: The nucleophilic aromatic substitution (S_NAr) mechanism is employed, where the deprotonated methyl benzoate attacks the electrophilic carbon of 2-bromo-2-cyanoethane, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-(2-bromo-2-cyanoethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate moiety can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-(2-aminoethyl)benzoate.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry
Methyl 2-(2-bromo-2-cyanoethyl)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of cyano and bromo substituents on biological activity. It may also be used in the development of bioactive molecules.
Medicine
Potential applications in medicine include the synthesis of novel therapeutic agents. The cyano group is a versatile functional group that can be transformed into various pharmacophores.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-2-cyanoethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the cyano and bromo groups may interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(2-bromo-2-cyanoethyl)benzoate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, biological research, medicine, and industry. Further research into its properties and applications could unlock new possibilities for its use.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(2-bromo-2-cyanoethyl)benzoate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)10-5-3-2-4-8(10)6-9(12)7-13/h2-5,9H,6H2,1H3 |
InChI Key |
VBJPMPUDQTYKFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


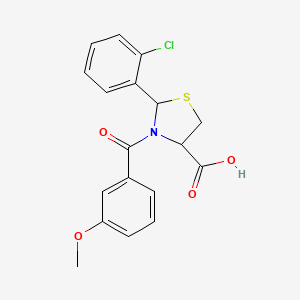
![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate](/img/structure/B11080160.png)
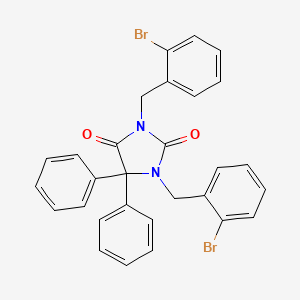
![Methyl 6-[(4-bromophenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11080181.png)
![3,3,7,8-tetramethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080182.png)
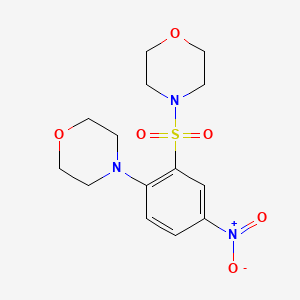
![9-bromo-1-ethyl-3-(4-methoxyphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11080193.png)
![7-ethoxy-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11080196.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080200.png)
![N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11080206.png)
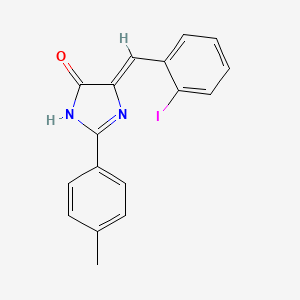
![3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-](/img/structure/B11080218.png)
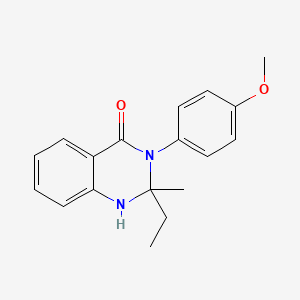
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B11080233.png)
